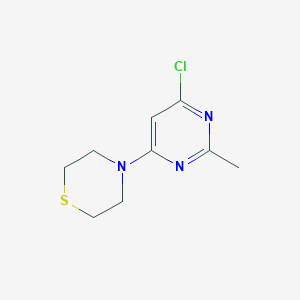
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine
Vue d'ensemble
Description
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine is a useful research compound. Its molecular formula is C9H12ClN3S and its molecular weight is 229.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound comprises a thiomorpholine ring substituted with a chlorinated pyrimidine moiety. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains, suggesting that the compound may possess similar activity due to its structural characteristics.
Antimalarial Activity
A study on trisubstituted pyrimidines demonstrated their potential as antimalarial agents against Plasmodium falciparum. The findings suggest that modifications in the pyrimidine structure can enhance antimalarial efficacy, indicating that this compound could be explored for similar applications .
The proposed mechanism of action for this compound involves interaction with specific molecular targets, potentially inhibiting key enzymes or pathways involved in pathogen survival or proliferation. The presence of the thiomorpholine moiety may enhance binding affinity to these targets.
Study on Antimicrobial Efficacy
A comparative analysis of various pyrimidine derivatives, including those related to this compound, revealed that modifications in the pyrimidine ring significantly influenced their antimicrobial potency. In vitro tests showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating MIC values as low as 0.1 μg/mL .
Antimalarial Research
In a study focusing on the optimization of pyrimidine-based compounds for antimalarial activity, researchers found that specific substitutions on the pyrimidine ring led to enhanced efficacy in mouse models. The most promising compounds achieved over 90% reduction in parasitemia at dosages comparable to those expected for this compound .
Data Tables
| Compound | Activity | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Potential for further study |
| Pyrimidine Derivative A | Antimicrobial | 0.1 | Effective against Gram-positive bacteria |
| Pyrimidine Derivative B | Antimalarial | TBD | Significant reduction in parasitemia |
Propriétés
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3S/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAZMFLTYAJQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















